molecular formula C14H21ClN2O2 B572398 (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1217782-86-9

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B572398
CAS No.: 1217782-86-9
M. Wt: 284.784
InChI Key: XIPMZIXJQLUJJK-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chirality and Enantiomeric Purity Assessment Methodologies

Enantiomeric purity determination employs chiral high-performance liquid chromatography (HPLC) with ChromTech CHIRAL-AGP columns and 0.015 M phosphate buffer-acetonitrile mobile phases. Derivatization with benzoyl chloride at 0-3°C produces UV-active benzoyl-3-aminopiperidine derivatives, enabling detection at 254 nm. The (R)-enantiomer elutes at 19.4 min versus 25.7 min for the (S)-form under optimized conditions (98:2 aqueous phosphate:acetonitrile, 0.8 mL/min).

Nuclear magnetic resonance (NMR) analysis using chiral shift reagents like (+)-di-p-toluoyl-L-tartaric acid resolves enantiomers through distinct splitting patterns in the piperidine H2 and H4 protons (Δδ = 0.12-0.15 ppm). X-ray powder diffraction patterns of the hydrochloride salt show characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9° for the (R)-configuration, differing from the (S)-enantiomer's 11.8°, 17.3°, and 23.6° reflections.

X-ray Crystallographic Studies of Piperidine Derivatives

Single-crystal X-ray analysis of the tert-butoxycarbonyl (Boc) analog (CSD entry UVIGUC) reveals key structural differences:

  • Bond Lengths :
    • N1-C7 (Cbz): 1.332 Å vs. 1.345 Å (Boc)
    • C3-NH2: 1.461 Å vs. 1.449 Å (Boc)
  • Torsion Angles :
    • Cbz-phenyl/piperidine: 77.58° vs. 82.34° (Boc)

The hydrochloride salt forms a monoclinic P2₁/c lattice with Z = 4, featuring C-H···Cl hydrogen bonds (2.89 Å) between protonated aminomethyl groups and chloride counterions. Piperidine ring puckering parameters (Q = 0.512 Å, θ = 3.8°, φ = 15.2°) confirm minimal distortion from ideal chair geometry.

Comparative Analysis of Benzyl-Protected vs. tert-Butoxycarbonyl Analogs

Property Benzyl Derivative Boc Analog
Synthetic Yield 68-72% (via allylamine cyclization) 81-85% (Boc-anhydride route)
Acid Stability Stable (pH > 2) Cleaved (pH < 4)
Crystallinity High (CI = 0.92) Moderate (CI = 0.78)
Rotational Barrier (ΔG‡) 12.3 kcal/mol 9.8 kcal/mol

The benzyl-protected derivative exhibits superior stability under acidic conditions compared to Boc analogs, which undergo rapid tert-butyl cleavage in 4 M HCl. However, Boc protection allows milder deprotection conditions (TFA/CH₂Cl₂) that preserve chiral integrity. Piperidine ring dynamics differ significantly—benzyl derivatives show restricted rotation (τ₁/₂ = 8.7 ms at 298 K) versus Boc analogs' faster conformational interconversion (τ₁/₂ = 3.2 ms).

Properties

IUPAC Name

benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPMZIXJQLUJJK-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662658
Record name Benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217782-86-9
Record name Benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an aminomethyl group, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various pharmacological applications.

Biological Activity Overview

1. Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor. Specific studies have shown its potential to inhibit enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders .

2. Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (MTB). The minimum inhibitory concentrations (MICs) for these pathogens were found to be promising, indicating its potential as an antimicrobial agent .

3. Anticancer Properties:
Recent investigations into the anticancer effects of related piperidine derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, benzoylpiperidine derivatives demonstrated notable antiproliferative activity against breast and ovarian cancer cells, suggesting that this compound may share similar properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation: It may modulate receptor activity, influencing various signaling pathways involved in cell growth and metabolism.
  • Competitive Inhibition: Studies suggest that the compound acts as a competitive inhibitor for certain enzymes, affecting their catalytic activity and leading to altered cellular responses .

Table 1: Summary of Biological Activities

Activity Target MIC/IC50 Values Reference
Enzyme InhibitionNeurotransmitter enzymesNot specified
AntimicrobialMRSA0.25 - 0.5 µg/mL
MTB0.125 - 16 µg/mL
AnticancerBreast Cancer CellsIC50: 19.9 - 75.3 µM
Ovarian Cancer CellsIC50: Varies

Case Studies

  • Antimicrobial Efficacy Against MTB:
    A study evaluated the efficacy of this compound against MTB strains using the Microplate Alamar Blue Assay (MABA). The results showed significant activity with MIC values comparable to established antibiotics like levofloxacin .
  • Antiproliferative Effects:
    A series of benzoylpiperidine derivatives were tested for their antiproliferative effects on human cancer cell lines. The compound exhibited promising results, leading to further modifications aimed at enhancing its potency against various cancer types .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • IUPAC Name : Benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate hydrochloride

The compound features a piperidine ring, an aminomethyl group, and a benzyl group, which contribute to its unique chemical behavior and potential interactions with biological systems.

Organic Synthesis

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its chiral center allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

Application Description
Organic SynthesisUsed as an intermediate in synthesizing various pharmaceuticals and fine chemicals.
Chiral SynthesisFacilitates the creation of chiral compounds required for drug development.

Biological Studies

Research has indicated that this compound may interact with various biomolecules, making it a subject of interest in pharmacological studies.

  • Mechanism of Action : The aminomethyl group can form hydrogen bonds with target biomolecules, while the benzyl group may engage in hydrophobic interactions. These interactions can modulate enzymatic activities or receptor functions.
Biological Activity Potential Effects
Neurotransmitter ModulationPreliminary studies suggest it may influence neurotransmitter systems, indicating potential anxiolytic effects.
Enzyme InteractionInvestigated for its ability to inhibit specific enzymes relevant to metabolic syndromes.

Medicinal Chemistry

The compound's structure makes it a promising candidate for drug development, particularly in treating neurological disorders and metabolic syndromes.

  • Therapeutic Potential : Initial findings suggest it could serve as a precursor for developing new therapeutic agents targeting metabolic disorders.
Therapeutic Area Potential Applications
Neurological DisordersPotential anxiolytic and antidepressant properties under investigation.
Metabolic SyndromesExplored as a treatment option for conditions like hypertension and dyslipidemia.

Case Studies

  • Synthesis of Piperidine Derivatives
    A study demonstrated the synthesis of various piperidine derivatives using this compound as a starting material, highlighting its versatility in creating biologically active compounds .
  • Pharmacological Profiling
    Research involving animal models has shown that derivatives of this compound exhibit significant modulation of neurotransmitter activity, warranting further exploration into their therapeutic potential .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (S)-Benzyl 3-(Aminomethyl)piperidine-1-carboxylate Hydrochloride (CAS 1217726-65-2) Similarity: 0.83 (structural and functional similarity). Key Difference: The S-enantiomer exhibits reversed stereochemistry at the chiral center, which may alter binding affinity to receptors. For example, in kinase inhibition assays, enantiomers often show orders-of-magnitude differences in IC₅₀ values .
  • (S)-Benzyl 3-Aminopiperidine-1-carboxylate Hydrochloride (CAS 876378-16-4) Similarity: 1.00 (identical core structure). This absence can decrease potency in enzyme inhibition assays .

Ring System Variations

  • (S)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS 1217619-19-6) Similarity: 0.83. Key Difference: Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.
  • 1-Benzyl-3-Piperidone Hydrochloride Hydrate (CAS 346694-73-3)

    • Similarity : 0.91.
    • Key Difference : Features a ketone group instead of a carboxylate ester. The ketone increases electrophilicity, making it reactive in nucleophilic addition reactions, but reduces stability in aqueous environments .

Substituent Modifications

  • trans-Benzyl 3-Amino-4-Methylpiperidine-1-carboxylate Hydrochloride (CAS 250714-61-5) Similarity: High (exact score unspecified). Key Difference: Incorporates a methyl group at position 4 and a trans-configuration.
  • 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic Acid (CAS 886362-65-8) Similarity: 0.82. Key Difference: Substitutes the aminomethyl group with an acetic acid moiety. The carboxylic acid enhances hydrophilicity but may limit blood-brain barrier penetration .

Research Findings and Implications

  • Pharmacological Impact: The aminomethyl group in the parent compound enhances interactions with polar residues in enzyme active sites, as shown in molecular docking studies . Its absence in analogs like CAS 876378-16-4 correlates with reduced inhibitory activity in vitro.
  • Metabolic Stability : Piperidine derivatives generally exhibit longer half-lives than pyrrolidine analogs due to reduced ring strain and slower oxidative metabolism .
  • Safety Considerations: Toxicological data for many analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate, CAS 120278-07-1) remain incomplete, necessitating stringent handling protocols .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically begins with chiral precursors to ensure enantiomeric purity. A common starting material is (R)-2,5-diaminopentanoic acid hydrochloride , which undergoes sequential functionalization to construct the piperidine ring and introduce the benzyl carboxylate group.

Table 1: Key Intermediates and Their Roles

IntermediateRole in SynthesisSource
(R)-2,5-Diaminopentanoic acidChiral backbone for cyclizationPatent US20100029941A1
(R)-Methyl 2,5-diaminopentanoate dihydrochlorideEsterified intermediate for ring closurePatent US20100029941A1
(R)-3-Aminopiperidin-2-one hydrochlorideCyclized lactam precursorPatent US20100029941A1

Esterification and Protection

The initial step involves converting (R)-2,5-diaminopentanoic acid hydrochloride to its methyl ester using acetyl chloride (1.5–2.5 equivalents) in methanol at 5–10°C, followed by heating at 50–60°C for 12–18 hours. This yields (R)-methyl 2,5-diaminopentanoate dihydrochloride , which is critical for subsequent cyclization.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: 50–60°C

  • Yield: ~85% (estimated from analogous reactions)

Cyclization to Form the Piperidine Ring

The methyl ester undergoes cyclization in the presence of sodium methoxide (2.6 equivalents) in methanol at −10°C to 0°C. This step forms the (R)-3-aminopiperidin-2-one hydrochloride intermediate, a lactam structure essential for further functionalization.

Critical Parameters:

  • Base: Sodium methoxide (2.6 eq)

  • Solvent System: Methanol/methyl tert-butyl ether (1:3 v/v)

  • Isolation: Filtration at 5–15°C

Reduction of the Lactam to Amine

The lactam intermediate is reduced to the corresponding amine using lithium aluminum hydride (LAH) (1.6 equivalents) in tetrahydrofuran (THF) at 35°C, followed by reflux at 58–60°C. This generates (R)-3-aminopiperidine , which is subsequently protected with a benzyl carboxylate group.

Optimization Note:

  • Excess LAH (>1.6 eq) leads to over-reduction byproducts.

  • THF must be anhydrous to prevent side reactions.

Introduction of the Benzyl Carboxylate Group

The free amine is reacted with benzyl chloroformate (1.1 equivalents) in dichloromethane (DCM) at 0°C in the presence of a base such as triethylamine (TEA). This step introduces the benzyloxycarbonyl (Cbz) protecting group, yielding (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate .

Reaction Profile:

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Workup: Aqueous extraction, followed by HCl gas treatment to form the hydrochloride salt.

Final Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrogen chloride (HCl) gas in ethyl acetate or methanol. The product precipitates and is isolated via filtration.

Purity Considerations:

  • Recrystallization from ethanol/water (3:1) improves purity to >98%.

  • Residual solvents are minimized via vacuum drying at 40°C.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.95–3.85 (m, 2H, piperidine-H), 3.10–2.95 (m, 2H, NH₂CH₂), 2.70–2.50 (m, 1H, piperidine-H), 1.80–1.40 (m, 4H, piperidine-H).

  • ESI-MS : m/z 267.2 [M+H]⁺ (calc. 267.14 for C₁₄H₁₉N₂O₂).

Challenges and Optimization Strategies

Enantiomeric Purity Maintenance

  • Chiral Resolution : Use of (R)-2,5-diaminopentanoic acid hydrochloride ensures >99% enantiomeric excess (ee) in the final product.

  • Racemization Risks : Elevated temperatures during cyclization (>60°C) may cause racemization; strict temperature control is critical.

Scalability and Industrial Feasibility

  • Batch Size : Patent data indicate successful scaling to 4 kg batches for intermediates.

  • Cost-Efficiency : Replacement of LAH with sodium borohydride-copper(I) iodide systems is under investigation to reduce costs.

Q & A

Q. What are the key synthetic routes for preparing (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting a piperidine derivative (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) with benzyl halides in polar aprotic solvents like DMF or THF. For example, heating 4-aminomethylpiperidine with benzaldehyde under Dean-Stark conditions facilitates imine formation, followed by acid hydrolysis and carboxylation . Purification often employs flash chromatography (e.g., 5–50% EtOAc/hexane gradients) or recrystallization.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), piperidine ring protons (δ 1.0–2.8 ppm), and carboxylate/amine groups (δ 4.2–5.1 ppm). Evidence from similar compounds shows distinct splitting patterns for stereochemical confirmation .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1]⁺ = 361) and fragmentation patterns confirm molecular weight and functional groups.
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NH/OH (3200–3500 cm⁻¹) provide additional validation.

Q. What storage conditions are critical to maintain the compound’s stability?

Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and light. Avoid prolonged exposure to oxidizing agents, as the benzyl ester group may degrade. Stability studies suggest decomposition above 170°C, requiring temperature-controlled environments during handling .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

  • Solvent Selection : DMF or THF enhances nucleophilicity of the amine group compared to less polar solvents.
  • Catalysts : Use cesium carbonate (Cs₂CO₃) to deprotonate the amine, improving reaction kinetics .
  • Temperature Control : Heating to 100–150°C accelerates reaction rates but requires monitoring to avoid side reactions (e.g., over-alkylation).
  • Workup Strategies : Acid-base extraction (e.g., pH adjustment with HCl/NaOH) isolates the hydrochloride salt with >95% purity .

Q. How to resolve contradictions in spectral data during characterization?

  • Variable Solvent NMR : Use deuterated DMSO or CDCl₃ to observe solvent-dependent shifts, clarifying ambiguous proton assignments.
  • Computational Validation : Compare experimental 1H/13C NMR with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving stereochemical ambiguities .

Q. How to design experiments to study the compound’s reactivity in medicinal chemistry applications?

  • Bioisostere Replacement : Substitute the benzyl group with fluorinated or electron-withdrawing analogs to modulate binding affinity.
  • Enzymatic Assays : Test inhibitory activity against targets like acetylcholinesterase (AChE) or hepatocyte growth factor (HGF) using in vitro kinetic assays .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, guiding structural modifications for improved pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.